3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine
Overview
Description
The compound “3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring is a constituent of several important natural products and has been used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Synthesis Analysis
The synthesis of furan derivatives has been a significant area of research in organic chemistry. One method involves the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Another approach involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of furan derivatives has been studied extensively. For example, the synthesis of the adenosine A2A antagonist ZM 241385, which exhibits a distinctive 2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine scaffold, has been reported .Chemical Reactions Analysis
Furan derivatives undergo various chemical reactions. For instance, the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives vary depending on the specific derivative. For example, Ethyl 3-(furan-2-yl)propionate has a refractive index of n20/D 1.459 (lit.), a boiling point of 212 °C (lit.), and a density of 1.054 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Properties
3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine might be involved in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals, agrochemicals, and materials. For example, the synthesis of 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles through a photochemical methodology demonstrates the importance of such compounds in creating fluorinated heterocyclic structures, which are valuable in various chemical industries due to their unique properties (Buscemi, Pace, Vivona, 2000).
Material Science Applications
In material science, the compound may contribute to the development of novel materials with specific properties. For instance, phenothiazine derivatives with furan as a conjugated linker showed a solar energy-to-electricity conversion efficiency improvement, highlighting the potential of furan derivatives in enhancing the performance of dye-sensitized solar cells (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, Kim, 2011).
Biological and Pharmaceutical Research
While direct applications in biological and pharmaceutical research for this specific compound might not be readily available, related compounds, such as those derived from furan, are studied for their biological activities. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have been investigated for their cytotoxicity against cancer cell lines, suggesting potential therapeutic applications of furan derivatives in cancer treatment (Phutdhawong, Inpang, Taechowisan, Phutdhawong, 2019).
Safety And Hazards
Future Directions
The future directions of research on furan derivatives are broad and promising. They have high therapeutic properties and have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . The development of efficient methods for their preparation has been an important research area in organic chemistry .
properties
IUPAC Name |
3-[2-(furan-2-yl)ethyl]-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9-6-7(11-13-9)3-4-8-2-1-5-12-8/h1-2,5-6H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUVAXXVNMLOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCC2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine | |
CAS RN |
1039833-44-7 | |
Record name | 3-[2-(furan-2-yl)ethyl]-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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